

Spectroscopic Profile of 4-Amino-3-iodobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-3-iodobenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-3-iodobenzoic acid** (CAS No: 2122-63-6). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities involving this compound.

Core Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **4-Amino-3-iodobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The data provides insights into the chemical environment of individual protons (^1H NMR) and carbon atoms (^{13}C NMR).

^1H NMR Spectral Data (Predicted)

While a publicly available experimental spectrum for **4-Amino-3-iodobenzoic acid** is not readily available, the following table outlines the predicted ^1H NMR spectral data based on the analysis of structurally similar compounds. The spectrum is predicted in a common NMR solvent, DMSO-d₆.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.1	d	1H	H-2
~7.6	dd	1H	H-6
~6.8	d	1H	H-5
~5.5 (broad)	s	2H	-NH ₂
>12 (very broad)	s	1H	-COOH

Note: Predicted values are based on established substituent effects on the benzene ring. Actual experimental values may vary.

¹³C NMR Spectral Data

PubChem indicates the availability of a ¹³C NMR spectrum for **4-Amino-3-iodobenzoic acid**. [1][2] The expected chemical shifts are presented below, based on the known effects of the substituents on the aromatic ring.

Chemical Shift (δ) ppm	Assignment
~167	C=O (Carboxylic Acid)
~152	C-4 (C-NH ₂)
~140	C-2
~125	C-6
~118	C-1
~115	C-5
~90	C-3 (C-I)

Note: These are estimated values. The carbon atom attached to the iodine (C-3) is expected to be significantly shielded.

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The table below lists the expected IR absorption bands for **4-Amino-3-iodobenzoic acid**.

Wavenumber Range (cm ⁻¹)	Functional Group	Vibrational Mode
3400 - 3300	N-H (Amine)	Asymmetric & Symmetric Stretching
3300 - 2500	O-H (Carboxylic Acid)	Stretching (broad)
1700 - 1680	C=O (Carboxylic Acid)	Stretching
1620 - 1580	N-H (Amine)	Bending
1600 - 1450	C=C (Aromatic Ring)	Stretching
1320 - 1210	C-O (Carboxylic Acid)	Stretching
1330 - 1250	C-N (Aromatic Amine)	Stretching
Below 850	C-H (Aromatic Ring)	Out-of-plane Bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **4-Amino-3-iodobenzoic acid** (C₇H₆INO₂), the expected molecular ion peak and other significant fragments are detailed below.

m/z	Ion
263.03	[M] ⁺ (Molecular Ion)
246	[M-OH] ⁺
218	[M-COOH] ⁺
127	[I] ⁺

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for acquiring ^1H and ^{13}C NMR spectra of a solid sample like **4-Amino-3-iodobenzoic acid** is as follows:

- Sample Preparation: Accurately weigh 5-10 mg of the solid sample.
- Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a clean, dry vial.
- Transfer: Transfer the clear solution to a 5 mm NMR tube.
- Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a spectrometer, typically operating at a field strength of 400 MHz or higher for better resolution.
- Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy Protocol (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.

- Grinding: Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
- Pellet Formation: Place the fine powder into a pellet press and apply pressure to form a thin, transparent disc.
- Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000 cm^{-1} to 400 cm^{-1} .

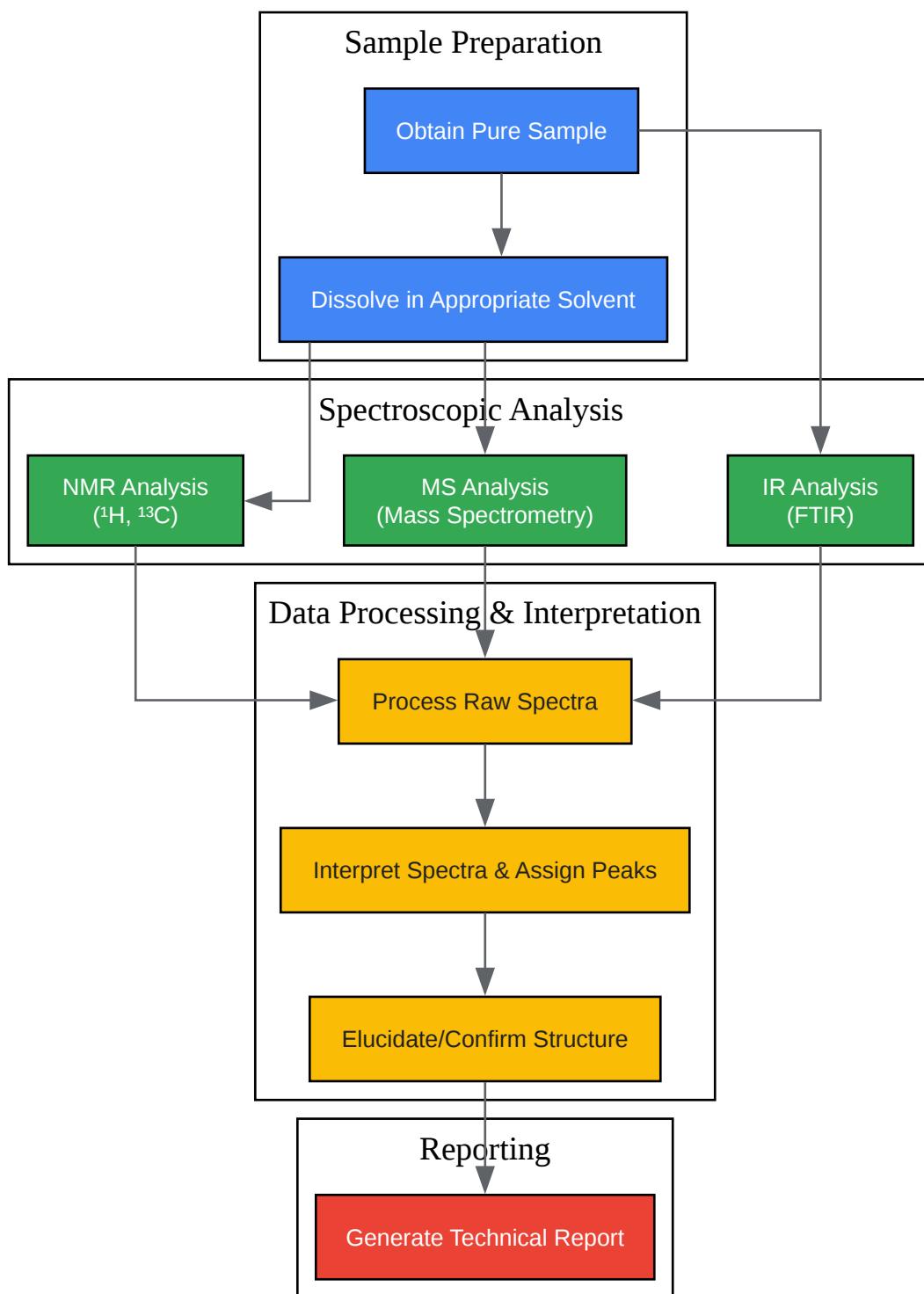
Mass Spectrometry Protocol (Electrospray Ionization - ESI)

ESI is a soft ionization technique suitable for polar molecules like **4-Amino-3-iodobenzoic acid**.

- Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
- Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
- Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio of the molecular ion and any fragment ions.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

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Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.

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References

- 1. 4-Amino-3-iodobenzoic Acid | C7H6INO2 | CID 16461 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
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